molecular formula C8H9FN2O B2637737 4-Fluoro-3-methoxybenzamidine CAS No. 910095-68-0

4-Fluoro-3-methoxybenzamidine

Cat. No. B2637737
CAS RN: 910095-68-0
M. Wt: 168.171
InChI Key: YTRKSHFWLXJBCP-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxybenzamidine is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of drug development. It is a derivative of benzamidine, which is a well-known inhibitor of serine proteases. The addition of a fluorine atom and a methoxy group to the benzamidine scaffold has been shown to enhance its inhibitory activity and selectivity towards certain proteases.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxybenzamidine involves the formation of a covalent bond between the inhibitor and the active site of the protease. The fluorine atom and the methoxy group on the benzamidine scaffold enhance the binding affinity and selectivity of the inhibitor towards certain proteases. The inhibition of the protease activity leads to the suppression of the physiological processes that are dependent on the protease activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Fluoro-3-methoxybenzamidine depend on the specific protease that is inhibited by the compound. For example, the inhibition of thrombin by 4-Fluoro-3-methoxybenzamidine can prevent blood coagulation, which can be useful in the treatment of thrombosis. Similarly, the inhibition of factor Xa can prevent the formation of blood clots, which can be useful in the prevention of stroke.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Fluoro-3-methoxybenzamidine in lab experiments is its potent and selective inhibitory activity towards certain proteases. This allows for the precise modulation of specific physiological processes that are dependent on the protease activity. However, one of the limitations of using 4-Fluoro-3-methoxybenzamidine is its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity assays are necessary to ensure the safety and specificity of the compound.

Future Directions

There are several future directions for the research on 4-Fluoro-3-methoxybenzamidine. One of the directions is the optimization of the compound's inhibitory activity and selectivity towards specific proteases. This can be achieved through the modification of the benzamidine scaffold or the addition of other functional groups to the compound. Another direction is the development of novel drug delivery systems that can enhance the bioavailability and pharmacokinetics of the compound. Finally, the evaluation of the compound's efficacy in preclinical and clinical trials is necessary to determine its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 4-Fluoro-3-methoxybenzamidine involves the reaction of 4-fluoro-3-methoxybenzoic acid with ammonium hydroxide and formaldehyde. The reaction proceeds through a condensation reaction, followed by reduction with sodium borohydride to yield the final product. The purity of the compound can be confirmed using various analytical techniques such as HPLC, NMR, and mass spectrometry.

Scientific Research Applications

4-Fluoro-3-methoxybenzamidine has been extensively studied for its potential applications in drug development. It has been shown to be a potent and selective inhibitor of various serine proteases such as trypsin, thrombin, and factor Xa. These proteases play a crucial role in various physiological processes such as blood coagulation, fibrinolysis, and inflammation. Therefore, the inhibition of these proteases can be useful in the treatment of various diseases such as thrombosis, stroke, and inflammation.

properties

IUPAC Name

4-fluoro-3-methoxybenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRKSHFWLXJBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methoxybenzamidine

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